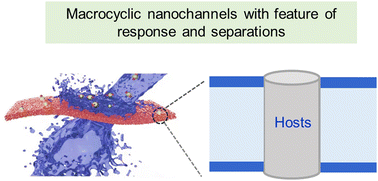Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
Chemical Communications Pub Date: 2023-01-10 DOI: 10.1039/D2CC06562B
Abstract
Biological channels in the cell membrane play a critical role in the regulation of signal transduction and transmembrane transport. Researchers have been committed to building biomimetic nanochannels to imitate the above significant biological processes. Unlike the fragile feature of biological channels, numerous solid nanochannels have aroused extensive interests for their controllable chemical properties on the surface and superior mechanical properties. Surface functionalization has been confirmed to be vital to determine the properties of solid nanochannels. Macrocyclic hosts (e.g., the crown ethers, cyclodextrins, calix[n]arenes, cucurbit[n]urils, pillar[n]arenes, and trianglamine) can be tailored to the interior surface of the nanochannels with the performance of stimuli response and separation. Macrocycles have good reversibility and high selectivity toward specific ions or molecules, promoting functionalies of solid nanochannels. Hence, the combination of macrocyclic hosts and solid nanochannels is conducive to taking both advantages and achieving applications in functional nanochannels (e.g., membranes separations, biosensors, and smart devices). In this review, the most recent advances in nanochannel membranes decorated by macrocyclic host–guest chemistry are briefed. A variety of macrocyclic hosts-based responsive nanochannels are organized (e.g., the physical stimuli and specific molecules or ions stimuli) and nanochannels are separated (e.g., water purifications, enantimerseparations, and organic solvent nanofiltration), respectively. Hopefully, this review can enlighten on how to effectively build functional nanochannels and facilitate their practical applications in membrane separations.


Recommended Literature
- [1] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [2] Theoretical evidence of a feasible concerted antara–antara cycloaddition
- [3] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†
- [4] Enhancement of electroactive β phase crystallization and dielectric constant of PVDF by incorporating GeO2 and SiO2 nanoparticles
- [5] The preparation of 2H-1,4-benzoxazin-3-(4H)-ones viapalladium-catalyzed intramolecular C–O bond formation†
- [6] Bacteriological, physiological, etc.
- [7] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [8] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [9] Thermodynamic forecasting of mechanically interlocked switches†
- [10] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 144409-99-4
-
CAS no.: 129212-21-1
-
CAS no.: 14651-42-4
-
CAS no.: 131159-39-2
-
CAS no.: 1493-23-8









